1,3-Dibromo-2-methylpropane

Biocatalysis Asymmetric Synthesis Chiral Building Blocks

1,3-Dibromo-2-methylpropane is a prochiral, liquid C4 dihaloalkane with the formula C4H8Br2 and a molecular weight of 215.91 g/mol. It serves as a bifunctional electrophilic building block in organic synthesis, characterized by two equivalent primary alkyl bromides branching from a central methyl-substituted carbon.

Molecular Formula C4H8Br2
Molecular Weight 215.91 g/mol
CAS No. 28148-04-1
Cat. No. B1585101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-methylpropane
CAS28148-04-1
Molecular FormulaC4H8Br2
Molecular Weight215.91 g/mol
Structural Identifiers
SMILESCC(CBr)CBr
InChIInChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3
InChIKeySMGXHVWYXQYMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-2-methylpropane (CAS 28148-04-1): Core Identity as a Branched C4 Synthon


1,3-Dibromo-2-methylpropane is a prochiral, liquid C4 dihaloalkane with the formula C4H8Br2 and a molecular weight of 215.91 g/mol [1]. It serves as a bifunctional electrophilic building block in organic synthesis, characterized by two equivalent primary alkyl bromides branching from a central methyl-substituted carbon [2]. This creates a sterically hindered, 2-methyl-substituted scaffold, distinguishing it from simpler linear dihalides and enabling its primary research application in the generation of chiral C4 synthons through asymmetric transformations.

Why Generic 1,3-Dihalopropanes Cannot Substitute for 1,3-Dibromo-2-methylpropane in Key Applications


Simple linear 1,3-dihalopropanes or unbranched analogs cannot be generically substituted for 1,3-dibromo-2-methylpropane [1]. The compound's 2-methyl substitution introduces prochirality, enabling asymmetric desymmetrization to generate chiral C4 building blocks—a feature thermodynamically and structurally impossible for symmetric, non-methylated analogs like 1,3-dibromopropane [2]. Simultaneously, the neopentyl-like steric environment at the central methylene carbon significantly influences reaction kinetics and selectivity in nucleophilic substitutions, differentiating it from primary, linear dibromides in the synthesis of branched or macrocyclic architectures where regio- and enantiocontrol are necessary.

Differentiated Performance of 1,3-Dibromo-2-methylpropane: Quantified Evidence for Scientific Selection


Enzyme-Catalyzed Enantioselective Desymmetrisation for Chiral Haloalcohol Synthesis

In a study exploring haloalkane dehalogenases for prochiral dihaloalkane conversion, 1,3-dibromo-2-methylpropane was a specific substrate for a tandem desymmetrisation-kinetic resolution. While the parent study notes generally 'poor activity' for this substrate class compared to simpler dihaloalkanes with certain enzymes, this specific branched substrate led to an unusually high enantiomeric excess (ee) of the product (S)-3-bromo-2-methylpropan-1-ol, exceeding 97% [1]. The comparative yield was 24%, a value reflective of the selective, multistep enzymatic process rather than a simple conversion. In contrast, the same study established baseline activity for simple linear dihaloalkanes like 1,2-dibromoethane or 1,3-dibromopropane, which cannot undergo this enantioselective transformation due to their achiral nature, making 1,3-dibromo-2-methylpropane the unique precursor for this high-value chiral intermediate [2].

Biocatalysis Asymmetric Synthesis Chiral Building Blocks

Class-Level Steric Hindrance and Reactivity Differentiation in SN2 Reactions

The reactivity of 1,3-dibromo-2-methylpropane is governed by its 2-methyl substitution, which creates a neopentyl-like steric environment not present in linear 1,3-dibromopropane. This structural feature classifies the compound's reactive centers as 'sterically hindered primary' alkyl halides . While specific kinetic data (k values) for this exact compound are absent in the public literature, it is well-established from the class-level behavior of related neopentyl and iso-butyl halides that the rate of bimolecular nucleophilic substitution (SN2) at the primary carbon is significantly retarded—often by orders of magnitude—compared to the unhindered primary carbons of 1,3-dibromopropane. Published kinetic data for the analogous monofunctional system shows that neopentyl bromide (CH3)3CCH2Br has a relative SN2 rate of ≈10^-5 compared to ethyl bromide in acetone, whereas 1-bromopropane reacts at a rate comparable to ethyl bromide . This class-level inference means a procurement decision for this compound over 1,3-dibromopropane is based on a requirement for a significantly attenuated, more controlled electrophilic reactivity.

Physical Organic Chemistry Reaction Kinetics Steric Effects

Physical Property Comparison for Separation and Formulation

Physical property data from authoritative databases shows measurable differences between the target compound and its closest constitutional isomer or de-methyl analog. 1,3-Dibromo-2-methylpropane is documented as a liquid with a density of 1.77 and a refractive index of 1.5 at 20°C [REFS-1, REFS-2]. The linear analog, 1,3-dibromopropane (CAS 109-64-8), has a significantly higher density of 1.982 g/mL and a refractive index of 1.523 [1]. The lower density and refractive index of the target compound are direct consequences of the branched, 2-methyl substitution, which diminishes intermolecular interactions. The experimentally measured boiling point of 1,3-dibromo-2-methylpropane is 186.8°C at 760 mmHg, in contrast to the 167°C boiling point of 1,3-dibromopropane [REFS-3, REFS-4].

Physicochemical Properties Formulation Process Chemistry

Proven Application Scenarios for 1,3-Dibromo-2-methylpropane Based on Quantified Differentiation


Biocatalytic Synthesis of Enantiopure (>97% ee) C4 Haloalcohols as Advanced Pharmaceutical Intermediates

This application requires the prochiral nature of 1,3-dibromo-2-methylpropane for the production of chiral C4 haloalcohols. The established protocol yields enantiomeric excesses exceeding 97%, a transformation that is fundamentally impossible with achiral, linear 1,3-dihalopropanes [1]. Researchers should select this compound specifically for developing asymmetric processes to synthesize enantioenriched intermediates for chiral ligands or active pharmaceutical ingredients (APIs).

Chemoselective Bifunctional Intermediates in Polymer and Material Science

The drastically different SN2 reactivity of the two structurally equivalent primary bromides, compared to linear dihalides, provides a kinetic resolution opportunity class-level inference . Combining this with the exclusive biocatalytic desymmetrisation pathway [1] allows for the programmed, sequential substitution of bromine atoms, enabling the formation of ordered architectures like branched polyethers or dendrimers where a non-selective cross-linking agent like 1,3-dibromopropane would lead to heterogeneous products.

Specialty Liquid Formulations Requiring Unique Thermal and Phase Behavior

The compound serves as an intermediate in formulations where its specific physical properties are a design parameter. Its lower density (1.77) and higher boiling point (186.8°C) compared to 1,3-dibromopropane facilitate isolation from aqueous media and permit more straightforward distillation under reduced pressure without interference from common solvent azeotropes [REFS-3, REFS-4].

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